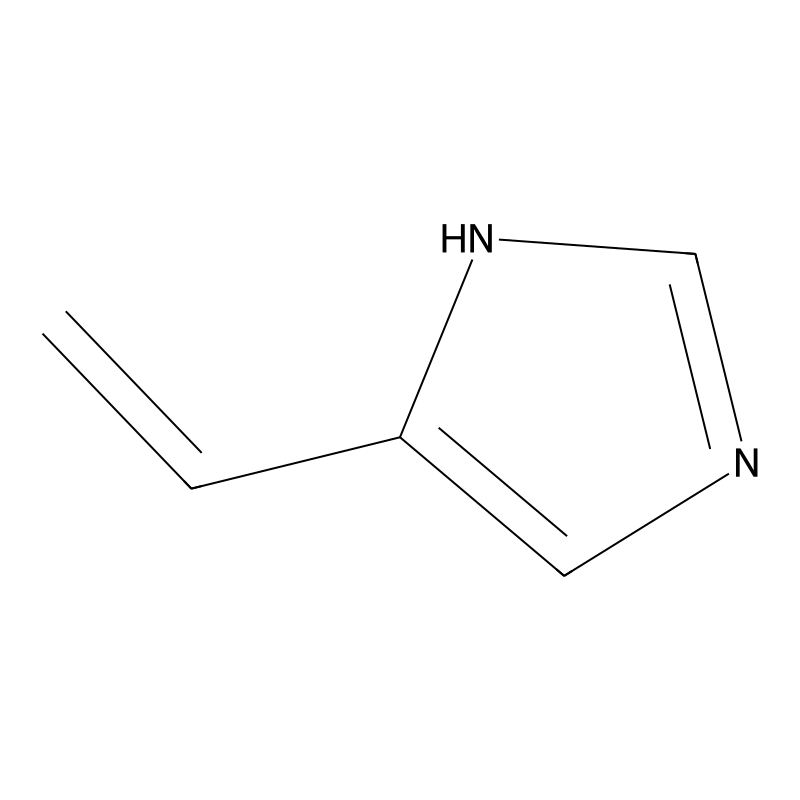

5-Vinyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Organic Synthesis:

- The vinyl group (ethenyl) present in 4-ethenyl-1H-imidazole makes it a potential building block for organic synthesis. Imidazoles with similar functional groups have been used as precursors in the synthesis of more complex heterocyclic compounds (). These heterocyclic compounds can have various applications in pharmaceuticals and functional materials.

Medicinal Chemistry:

- The imidazole ring is a common pharmacophore () found in many drugs. Well-known examples include clotrimazole (antifungal) and metronidazole (antibiotic). The presence of the imidazole ring along with the vinyl group in 4-ethenyl-1H-imidazole might give it interesting properties for further investigation in medicinal chemistry. Research on similar imidazole derivatives has explored their potential as anti-inflammatory agents and enzyme inhibitors ().

Material Science:

- Imidazole derivatives can exhibit interesting properties like conductivity and self-assembly. () The vinyl group in 4-ethenyl-1H-imidazole might influence these properties, making it a potential candidate for material science research. Studies on other vinyl-imidazole derivatives have explored their applications in polymer synthesis and electronic materials ().

5-Vinyl-1H-imidazole is a heterocyclic organic compound characterized by the presence of both an imidazole ring and a vinyl group. Its chemical formula is CHN, and it plays a significant role in organic synthesis due to its reactivity and versatility. The compound features a double bond between the carbon atoms, contributing to its unique properties and making it a valuable intermediate in various

- Nucleophilic Additions: The vinyl group can undergo nucleophilic attack, leading to the formation of various substituted imidazoles.

- Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, allowing for the functionalization of the imidazole backbone with aryl groups .

- Polymerization: Under certain conditions, 5-vinyl-1H-imidazole can polymerize spontaneously, forming cross-linked polymers that are insoluble in solvents .

The biological activity of 5-vinyl-1H-imidazole has been explored in various studies. Its derivatives exhibit potential pharmacological properties, including:

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.

- Anticancer Properties: Certain compounds derived from 5-vinyl-1H-imidazole have demonstrated cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications .

Several methods exist for synthesizing 5-vinyl-1H-imidazole:

- Base-Catalyzed Reactions: The compound can be synthesized through the reaction of N-vinyl-1H-imidazole with π-deficient compounds under basic conditions, leading to various fused imidazoles .

- Multicomponent Reactions: It can also be produced via multicomponent reactions involving vinyl azides and aldehydes, which provide a straightforward synthetic route .

- Electrochemical Methods: Recent advancements have introduced electrochemical methods that allow for efficient synthesis without the need for harsh reagents .

5-Vinyl-1H-imidazole finds applications across various fields:

- Pharmaceuticals: Its derivatives are being researched for use as potential drugs due to their biological activities.

- Materials Science: The ability to polymerize makes it useful in developing new materials with specific properties.

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

Interaction studies involving 5-vinyl-1H-imidazole have focused on its reactivity with different substrates. These studies reveal how the compound can form complexes or react with other functional groups, enhancing its utility in synthetic chemistry. For example, its interaction with aromatic compounds has been studied extensively to develop new methodologies for synthesizing diverse imidazole derivatives .

5-Vinyl-1H-imidazole shares structural similarities with several other compounds, which enhances its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure without vinyl group | Lacks vinyl reactivity |

| N-Vinyl-2-pyrrolidinone | Contains a vinyl group but different ring structure | More stable and less reactive than 5-vinyl-1H-imidazole |

| 4-Vinylpyridine | Vinyl group attached to pyridine | Different nitrogen atom positioning affects reactivity |

| 5-Vinyl-1H-tetrazole | Vinyl group attached to tetrazole | Unique nitrogen heterocycle influencing properties |

The presence of the vinyl group in 5-vinyl-1H-imidazole significantly enhances its reactivity compared to other similar compounds, making it a valuable building block in organic synthesis and materials science.